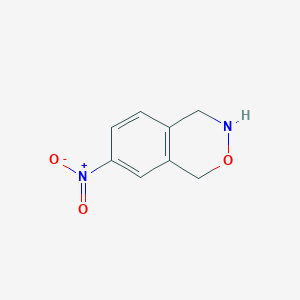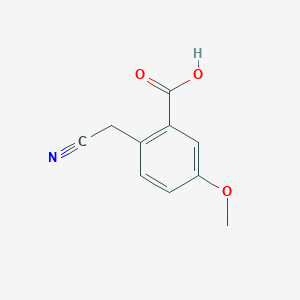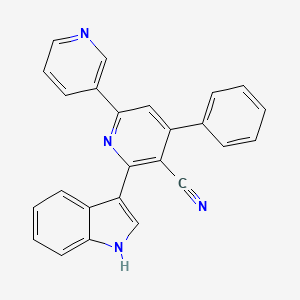
6-(1H-Indol-3-yl)-4-phenyl-2,3'-bipyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the bipyridine and carbonitrile groups through various organic reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, reduced indole compounds, and various substituted indole derivatives .
Applications De Recherche Scientifique
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile involves its interaction with various molecular targets and pathways. The indole ring is known to interact with multiple receptors and enzymes, leading to a range of biological effects . For example, it can bind to DNA and proteins, modulating their function and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile is unique due to its complex structure, which combines the indole ring with bipyridine and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
1194024-92-4 |
|---|---|
Formule moléculaire |
C25H16N4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-4-phenyl-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H16N4/c26-14-21-20(17-7-2-1-3-8-17)13-24(18-9-6-12-27-15-18)29-25(21)22-16-28-23-11-5-4-10-19(22)23/h1-13,15-16,28H |
Clé InChI |
FFBZGKBRSWPBSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)C3=CNC4=CC=CC=C43)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



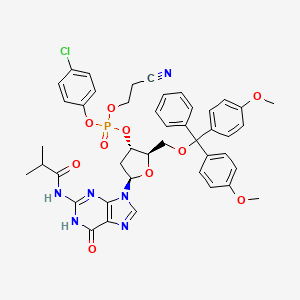
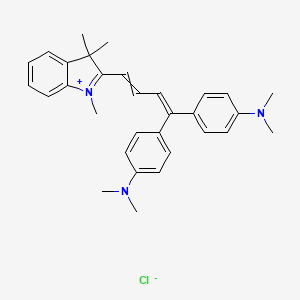
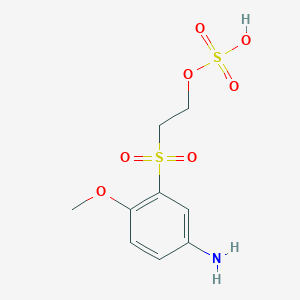
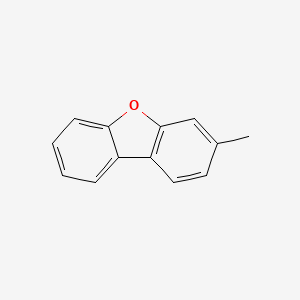
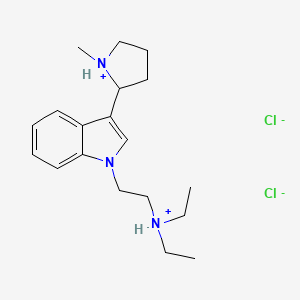
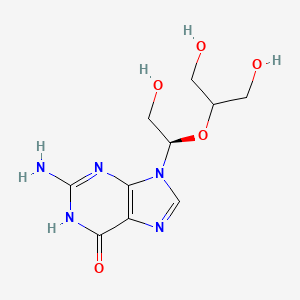

![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)

